Precise 2,4-difluoro substitution is critical for HIV integrase inhibitor synthesis; generic analogs fail due to binding and metabolic instability. 2,4-Difluorophenylacetic acid (CAS 81228-09-3) delivers the exact isomer.
2,4-Difluorophenylacetic acid (CAS 81228-09-3) is a highly specialized fluorinated aromatic building block utilized extensively in pharmaceutical manufacturing and advanced materials research. Characterized by a melting point of 115–120 °C and a predicted pKa of approximately 3.98, this compound offers distinct physicochemical properties compared to unfluorinated analogs[1]. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions significantly modulates the reactivity of the acetic acid moiety and enhances the overall lipophilicity of the molecule . In procurement contexts, it is primarily sourced as a critical precursor for synthesizing active pharmaceutical ingredients (APIs), including HIV integrase inhibitors, and as a core monomer in the development of nonpolar peptide nucleic acids (F-PNA) .
Substituting 2,4-difluorophenylacetic acid with unfluorinated phenylacetic acid or monofluorinated variants fundamentally compromises both process chemistry and downstream application performance. In API synthesis, the specific 2,4-difluoro substitution pattern is non-negotiable; it provides essential steric conformation for target receptor binding and blocks metabolic oxidation at the 2- and 4-positions, which unfluorinated baselines fail to do . Furthermore, the electron-withdrawing effect of the two fluorine atoms lowers the pKa of the carboxylic acid group (to ~3.98) compared to phenylacetic acid (~4.31), altering the kinetics of esterification and amidation reactions . Attempting to use a generic analog will result in failed coupling cycles in peptide nucleic acid synthesis and complete loss of efficacy in targeted pharmaceutical intermediates .
The presence of two fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid moiety compared to the unfluorinated baseline . This altered pKa directly impacts the choice of coupling reagents and the stoichiometry of bases required during amide bond formation, such as in the synthesis of peptide nucleic acids .
| Evidence Dimension | Calculated pKa |
| Target Compound Data | pKa ~3.98 |
| Comparator Or Baseline | Phenylacetic acid (pKa ~4.31) |
| Quantified Difference | ~0.33 unit decrease in pKa |
| Conditions | Standard aqueous conditions (predicted) |
Buyers must account for this increased acidity when scaling up amidation reactions, as it dictates the selection of coupling reagents to maintain high yields.
For industrial scale-up, 2,4-difluorophenylacetic acid demonstrates quantifiable processability when converted to its corresponding acid chloride. Optimized phosgenation processes utilizing a 1:4 molar ratio of acid to phosgene with a 4-dipropylaminopyridine catalyst achieve exceptional conversion rates [1]. This high-efficiency reaction profile minimizes the formation of side products commonly seen with less stable unfluorinated or mono-halogenated analogs .
| Evidence Dimension | Molar Yield of Acid Chloride |
| Target Compound Data | 90.6% molar yield with >98% purity |
| Comparator Or Baseline | Standard unoptimized batch synthesis (typically <80% yield) |
| Quantified Difference | >10% yield improvement and high purity without complex chromatography |
| Conditions | Reflux with phosgene and 4-dipropylaminopyridine catalyst in toluene |
Ensures reliable, high-purity precursor generation for downstream API manufacturing, significantly reducing purification costs at scale.
In pharmaceutical applications, the 2,4-difluoro substitution is critical for enhancing the pharmacokinetic profile of the final drug. The addition of the two fluorine atoms increases the lipophilicity (LogP) of the molecule while simultaneously blocking the highly reactive ortho and para positions from cytochrome P450-mediated oxidative metabolism . Unfluorinated phenylacetic acid lacks these protective features, leading to rapid degradation of the resulting API.
| Evidence Dimension | LogP and Metabolic Oxidation Sites |
| Target Compound Data | LogP ~1.59, dual ortho/para metabolic blocking |
| Comparator Or Baseline | Phenylacetic acid (LogP ~1.41, unblocked) |
| Quantified Difference | Higher lipophilicity and complete blocking of the 2- and 4- positions |
| Conditions | In vivo pharmacokinetic modeling parameters |
Procuring the exact 2,4-difluoro isomer is mandatory for synthesizing stable APIs (e.g., dolutegravir intermediates) where metabolic resistance is a regulatory requirement.
2,4-Difluorophenylacetic acid is a critical starting material for the synthesis of 2,4-difluorobenzylamine, a key intermediate in the production of HIV integrase inhibitors like dolutegravir. The specific 2,4-difluoro pattern is strictly required to ensure proper binding affinity within the viral integrase active site and to provide necessary metabolic stability [1].
In advanced genetic diagnostics and antisense therapeutic research, this compound is utilized to synthesize fluoroaromatic-containing PNA monomers. The distinct electron-withdrawing properties and lipophilicity of the 2,4-difluorophenyl group enable specialized base-stacking interactions that cannot be achieved with unfluorinated phenylacetic acid derivatives .
During the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, 2,4-difluorophenylacetic acid serves as a valuable comparator and building block. It is frequently used to synthesize des-fluoro analogs of drugs like sitagliptin (which typically utilizes a 2,4,5-trifluoro precursor), allowing researchers to precisely map the impact of the 5-position fluorine on target binding and process yield [2].
Irritant